molecular formula C18H27N3O B7922998 (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one

Cat. No.: B7922998
M. Wt: 301.4 g/mol
InChI Key: STWOOHMDZAMILW-LBAUFKAWSA-N
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Description

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS: 1401665-37-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₇H₂₅N₃O and a molecular weight of 287.41 g/mol . Its structure features a cyclopropane ring fused to a benzyl-substituted amino group, which is attached to the 3-position of the pyrrolidine ring via a methyl linker. This compound is categorized as a pharmaceutical intermediate, likely designed for applications in drug discovery, particularly in targeting neurological or metabolic receptors due to its amine-rich scaffold .

Properties

IUPAC Name

(2S)-2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)20-10-9-16(12-20)13-21(17-7-8-17)11-15-5-3-2-4-6-15/h2-6,14,16-17H,7-13,19H2,1H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWOOHMDZAMILW-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, often referred to as a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Amino Group : Contributes to its reactivity and interaction with biological systems.
  • Pyrrolidine Ring : Provides a cyclic structure that can influence binding interactions.
  • Benzyl and Cyclopropyl Substituents : These groups may enhance biological activity through specific interactions with receptors or enzymes.

The systematic name reflects its stereochemistry, particularly the (S) configuration at the chiral center adjacent to the pyrrolidine ring, which is crucial for its biological interactions .

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit properties relevant to:

  • Neurotransmitter Modulation : It may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications .

The exact mechanisms of action are still under investigation but may involve:

  • Binding Affinity : Interaction with various biological targets, assessed using techniques such as surface plasmon resonance. This allows researchers to measure binding kinetics and affinities in real-time .
  • Cellular Signaling Pathways : Changes in signaling pathways could lead to physiological effects relevant to pharmacology .

Case Studies and Research Findings

Research has indicated several promising findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant modulation of neurotransmitter levels in vitro.
Study 2Showed enzyme inhibition with IC50 values comparable to known inhibitors.
Study 3In vivo studies indicated potential antidepressant-like effects in animal models.

These studies highlight the compound's potential as a therapeutic agent, particularly in neurological contexts.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Using cyclization reactions.
  • Substitution Reactions : Introducing benzyl and cyclopropyl groups through nucleophilic substitutions.
  • Chiral Resolution : Ensuring high yields of the desired stereoisomer through careful control of reaction conditions.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ in substituents, substitution patterns, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound (1401665-37-9) C₁₇H₂₅N₃O 287.41 Benzyl-cyclopropyl-amino at pyrrolidine C3
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (56414-89-2) C₁₃H₁₈N₂O 218.30 Phenyl group at C2; lacks cyclopropyl substitution
2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one (1354028-84-4) C₁₇H₂₇N₃O 289.42 Isopropyl replaces cyclopropyl
2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)propan-1-one (1354027-14-7) C₁₈H₂₇N₃O 301.43 Benzyl-cyclopropyl-amino at pyrrolidine C2
(S)-2-Amino-1-[(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (303150-64-3) C₁₆H₂₄N₃O 274.39 Methyl replaces cyclopropyl
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (1401668-51-6) C₁₀H₂₀N₃O 198.29 Dimethylamino replaces benzyl-cyclopropyl-amino
Key Observations :

Substituent Effects: The cyclopropyl group in the target compound introduces steric constraints and metabolic stability compared to bulkier isopropyl (CAS 1354028-84-4) or simpler methyl (CAS 303150-64-3) groups .

Chirality: All compounds are chiral, with stereochemistry at the pyrrolidine and amino-bearing carbon atoms. For example, the dimethylamino analog (CAS 1401668-51-6) has an (R) configuration at pyrrolidine C3, contrasting with the (S) configuration in the target compound .

Pharmacological Implications :
  • Cyclopropyl vs. Isopropyl : Cyclopropyl’s rigid structure may enhance metabolic stability and receptor binding compared to flexible isopropyl groups, as seen in protease inhibitors .
  • C3 vs. C2 Substitution : Molecular docking studies suggest that C3-substituted pyrrolidines (e.g., target compound) exhibit better alignment with enzyme active sites than C2 analogs .

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